Cas no 76899-07-5 ((3R)-3alpha-[(1R)-1-(Tert-Butyldimethylsiloxy)ethyl]-4alpha-acetoxyazetidine-2-one)

(3R)-3alpha-[(1R)-1-(Tert-Butyldimethylsiloxy)ethyl]-4alpha-acetoxyazetidine-2-one structure
76899-07-5 structure
Product Name:(3R)-3alpha-[(1R)-1-(Tert-Butyldimethylsiloxy)ethyl]-4alpha-acetoxyazetidine-2-one
CAS No:76899-07-5
MF:C13H25NO4Si
MW:287.427405118942
CID:5014170
Update Time:2023-08-25

(3R)-3alpha-[(1R)-1-(Tert-Butyldimethylsiloxy)ethyl]-4alpha-acetoxyazetidine-2-one Chemical and Physical Properties

Names and Identifiers

    • (3R)-3alpha-[(1R)-1-(tert-Butyldimethylsiloxy)ethyl]-4alpha-acetoxyazetidine-2-one
    • [(2S,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate
    • (3R)-3alpha-[(1R)-1-(Tert-Butyldimethylsiloxy)ethyl]-4alpha-acetoxyazetidine-2-one
    • Inchi: 1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10+,12+/m1/s1
    • InChI Key: GWHDKFODLYVMQG-QRTLGDNMSA-N
    • SMILES: [Si](C)(C)(C(C)(C)C)O[C@H](C)[C@H]1C(N[C@H]1OC(C)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 375
  • Topological Polar Surface Area: 64.599

(3R)-3alpha-[(1R)-1-(Tert-Butyldimethylsiloxy)ethyl]-4alpha-acetoxyazetidine-2-one Related Literature

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent